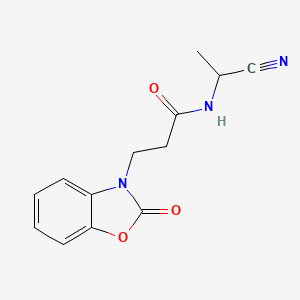

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9(8-14)15-12(17)6-7-16-10-4-2-3-5-11(10)19-13(16)18/h2-5,9H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALXHGDTWLWUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)CCN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide typically involves the reaction of 2-aminobenzoxazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting intermediate is then reacted with cyanide to introduce the cyanoethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The cyanoethyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a propanamide backbone with several analogs but differs in substituents, which critically modulate activity and physicochemical properties:

- Benzoxazole vs.

- Cyanoethyl vs. Alkyl/Aryl Groups: The cyanoethyl substituent increases polarity, likely improving aqueous solubility relative to lipophilic groups like 2-phenylbenzyl in ZINC72065926 .

Pharmacological Activity

- Acetylcholinesterase (AChE) Inhibition: Compounds ZINC72065926 and ZINC71804814 were identified as AChE inhibitors via docking studies . However, experimental validation is required.

- Anticancer Activity : Inavolisib () demonstrates that propanamide derivatives with complex heterocycles (e.g., benzoxazepine) can achieve clinical utility. The target compound’s benzoxazole ring may offer similar opportunities for targeting kinase or protease enzymes .

Research Findings and Data Gaps

- Docking Studies: highlights the use of computational docking to identify AChE inhibitors.

Biological Activity

N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its role as an enzyme inhibitor, particularly against dipeptidyl peptidase enzymes, and its implications for drug development.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1385288-47-0 |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

The compound features a cyano group (C≡N), an amide functional group (C=O attached to nitrogen), and a benzoxazole moiety, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves its inhibition of dipeptidyl peptidase (DPP) enzymes. DPPs play a crucial role in regulating peptide hormones and neurotransmitters. Inhibition of these enzymes can have therapeutic implications for conditions such as diabetes and obesity by affecting the metabolism of incretin hormones .

Enzyme Inhibition

Research indicates that compounds with structural similarities to this compound exhibit significant inhibitory effects on DPP activity. For instance, studies have shown that related compounds can effectively inhibit DPP-IV (Dipeptidyl Peptidase IV), which is essential for glucose metabolism regulation .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF12A cells. The compound's IC50 values indicate low micromolar toxicity, suggesting it could be a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Dipeptidyl Peptidase Inhibition : A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro, leading to enhanced insulin secretion in pancreatic beta cells. This property positions it as a potential therapeutic agent for type 2 diabetes management .

- Anticancer Activity : Research conducted on the cytotoxic effects of this compound revealed significant activity against cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyanoethyl)-3-(2-oxo-1,3-benzoxazol-3-YL)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 2-oxo-1,3-benzoxazole derivatives with cyanoethylamine intermediates. For example, ethanol and piperidine at 0–5°C for 2 hours are used to facilitate nucleophilic substitution or condensation reactions, as seen in analogous propanamide syntheses . Key factors include temperature control (<5°C) to minimize side reactions and solvent polarity to stabilize intermediates. Yield optimization may require adjusting stoichiometry of the benzoxazole precursor and cyanoethylamine (1:1.2 molar ratio suggested).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the cyanoethyl group’s triplet (~δ 3.2–3.5 ppm for CH2 adjacent to CN) and benzoxazole’s aromatic protons (δ 7.2–7.8 ppm). The 2-oxo group in benzoxazole typically appears as a singlet at δ 168–170 ppm in 13C NMR .

- IR : Confirm the C≡N stretch (~2240 cm⁻¹) and benzoxazole C=O stretch (~1720 cm⁻¹) .

- HRMS : Use ESI+ to verify molecular ion [M+H]⁺ with <3 ppm mass error .

Q. What are common impurities or byproducts encountered during synthesis, and how can they be identified?

- Methodological Answer : Hydrolysis of the cyano group to carboxylic acid (observed as a ~δ 12 ppm broad peak in 1H NMR for -COOH) or incomplete benzoxazole ring formation (detected via LC-MS as lower molecular weight fragments) are typical. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates these impurities. Residual solvents (e.g., ethanol) should be monitored via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from rotameric equilibria in the propanamide linker or hindered rotation of the benzoxazole moiety. Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) can coalesce split peaks, confirming dynamic effects. DFT calculations (B3LYP/6-31G*) model rotational barriers and predict splitting patterns .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C; benzoxazole rings degrade under UV light (confirmed via accelerated stability studies).

- Moisture Sensitivity : Lyophilization with cryoprotectants (trehalose) prevents hydrolysis of the cyanoethyl group. PXRD confirms amorphous vs. crystalline stability .

Q. How can computational modeling predict biological targets or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against PARP1 (PDB: 7KK5) due to structural similarity to known PARP inhibitors with benzoxazole moieties .

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Critical Analysis of Contradictions

- vs. 9 : While both use piperidine as a catalyst, employs ethanol at 0–5°C, whereas uses room-temperature reactions for oxadiazole derivatives. Researchers must test solvent-catalyst compatibility to avoid side reactions in benzoxazole systems.

- vs. 15 : X-ray data () confirm planar benzoxazole rings, but PARP inhibitor analogs ( ) suggest slight torsion angles (~10°) may enhance binding. MD simulations are recommended to explore conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.